molecular formula C42H83NO4 B1247910 Lactariamide A

Lactariamide A

Cat. No. B1247910
M. Wt: 666.1 g/mol
InChI Key: LZQIWGKTNAQMJH-QXLYETOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactariamide A is a natural product found in Lactarius volemus with data available.

Scientific Research Applications

Isolation and Structural Analysis

Lactariamides A, along with other novel ceramides, were isolated from the fungus Lactarium volemus. The structure of Lactariamide A, identified as N-2' -hydroxytetracosanoyl-2-amino-3,4-epoxyoctadecan-1-ol, was determined using chemical evidence and spectral methods (Yue et al., 2001). This discovery contributes to the understanding of the chemical composition of this fungus and has potential implications for further biochemical research and applications.

Biotechnological Potential

Although the specific applications of Lactariamide A in biotechnology have not been detailed in the available literature, research on similar compounds and related enzymes like laccases shows extensive use in various industries. Laccases, for example, have applications in the detoxification of industrial effluents, medical diagnostics, bioremediation, and as catalysts in drug manufacturing (Couto & Herrera, 2006). Such studies indicate the potential of compounds like Lactariamide A in similar applications.

Medical and Diagnostic Applications

The research on Lactariamide A specifically in medical or diagnostic applications is limited. However, the study of lactarius species and their compounds has been shown to have potential in the medical field. For instance, untargeted metabolomics profiling, including the study of lactosylceramides, has been used to identify disease biomarkers in conditions like Crohn's disease (Daniluk et al., 2019). This suggests that compounds like Lactariamide A might have future applications in diagnostic or therapeutic contexts.

properties

Product Name

Lactariamide A

Molecular Formula

C42H83NO4

Molecular Weight

666.1 g/mol

IUPAC Name

2-hydroxy-N-[2-hydroxy-1-[(2S,3R)-3-tetradecyloxiran-2-yl]ethyl]tetracosanamide

InChI

InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-39(45)42(46)43-38(37-44)41-40(47-41)36-34-32-30-28-26-16-14-12-10-8-6-4-2/h38-41,44-45H,3-37H2,1-2H3,(H,43,46)/t38?,39?,40-,41+/m1/s1

InChI Key

LZQIWGKTNAQMJH-QXLYETOESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)[C@H]1[C@H](O1)CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C1C(O1)CCCCCCCCCCCCCC)O

synonyms

lactariamide A
N-2'-hydroxytetracosanoyl-2-amino-3,4-epoxyoctadecan-1-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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